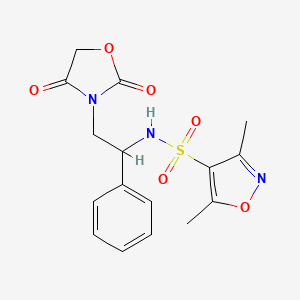
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of semicarbazone with sodium acetate in glacial acetic acid . Bromine is then added slowly, and the solution is stirred for an hour before being poured onto crushed ice .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex. For example, the compound N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-ethoxybenzamide has a molecular formula of C14H16N2O5 and a molecular weight of 292.291.Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and are often used in scientific research. Their versatile applications range from drug synthesis to material science.科学的研究の応用
Protonation and Basicity of Isoxazole Derivatives
Isoxazole derivatives, including those with sulfonamide functionalities, have been studied for their protonation behaviors in aqueous solutions. Research by Manzo and de Bertorello (1973) explored the protonation of isoxazole derivatives, including sulfamethoxazole, in aqueous sulfuric acid. This work provides insights into the acidity and basicity of these compounds, which are crucial for understanding their interactions in biological systems (Manzo & de Bertorello, 1973).
Synthesis of Isoxazole-4-sulfonamides
Filimonov et al. (2006) described the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, starting from 3,5-dimethylisoxazole. This research highlights key synthetic pathways that could be relevant for generating compounds similar to the one , showcasing the versatility of isoxazole derivatives in medicinal chemistry (Filimonov et al., 2006).
Heterocyclic Sulfonamides in Drug Discovery
The development of heterocyclic sulfonamides, including those incorporating isoxazole rings, is a significant area of research within drug discovery. Studies by Rozentsveig et al. (2013) on the synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N-(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, provide examples of how these compounds are synthesized and their potential applications in medicinal chemistry (Rozentsveig et al., 2013).
Application in Antimicrobial Agents
The sulfonamide group, a common feature in antimicrobial agents, has been extensively studied for its role in inhibiting bacterial growth. Research into the structural aspects and biological evaluation of sulfonamide-derived compounds, such as those by Chohan and Shad (2011), explores their potential as antimicrobial agents. This work, along with others, contributes to our understanding of how modifications to the sulfonamide moiety can influence antimicrobial activity (Chohan & Shad, 2011).
作用機序
While the specific mechanism of action for your compound is not known, similar compounds have been found to inhibit the proliferation of certain cancer cells. For example, the compound A-485, which also contains a 2,4-dioxooxazolidin-3-yl structure, has been found to inhibit the proliferation of enzalutamide-resistant 22Rv1 cells .
特性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-10-15(11(2)25-17-10)26(22,23)18-13(12-6-4-3-5-7-12)8-19-14(20)9-24-16(19)21/h3-7,13,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAQAIJVXKCIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


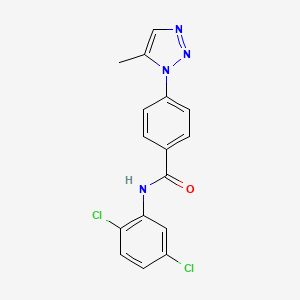
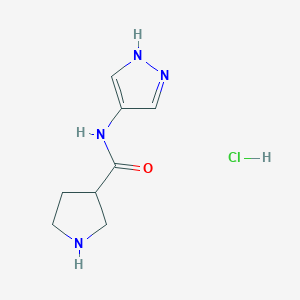

![4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile](/img/structure/B2778238.png)

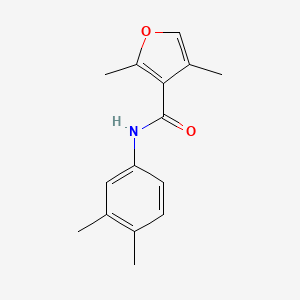


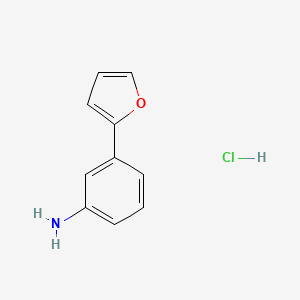

![N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2778249.png)

